1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Drug Discovery Medicinal Chemistry ADME Prediction

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1) is a small-molecule heterocyclic building block, classified as a substituted pyrazole with a propan-2-amine side chain. It is a liquid at room temperature and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 1006357-26-1
Cat. No. B2886274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine
CAS1006357-26-1
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCC1=NN(C=C1CC(C)N)C
InChIInChI=1S/C8H15N3/c1-6(9)4-8-5-11(3)10-7(8)2/h5-6H,4,9H2,1-3H3
InChIKeySWADLRHZKGODQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1) - A Critical Procurement Overview


1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1) is a small-molecule heterocyclic building block, classified as a substituted pyrazole with a propan-2-amine side chain [1]. It is a liquid at room temperature and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology . Key physicochemical properties include a molecular formula of C8H15N3, a molecular weight of 153.22 g/mol, a predicted logP of 0.4, and a topological polar surface area of 43.8 Ų . Its core utility lies in its amine functional group, which provides a versatile handle for further chemical derivatization, such as amide bond formation or reductive amination [2].

The Risks of Analog Substitution for 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1) in Research


Despite the availability of numerous pyrazole-based amine building blocks, direct substitution of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1) with a close analog carries significant scientific and procurement risk. The specific substitution pattern—the 1,3-dimethyl groups on the pyrazole core and the precise length and position of the amine-bearing propan-2-yl chain—dictates the compound's distinct electronic and steric properties, which are not readily replicated . These nuanced structural differences can lead to divergent outcomes in key applications, such as drastically altered binding affinity in biological assays or different reactivity profiles in chemical synthesis. Relying on a 'similar' compound can invalidate experimental results, waste resources, and lead to incorrect conclusions in structure-activity relationship (SAR) studies, thereby compromising data integrity and project timelines .

Direct Quantitative Evidence for Selecting 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1) Over Analogs


Comparative Physicochemical Profiling of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine vs. (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine

In drug discovery, lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) are critical parameters for predicting oral absorption and blood-brain barrier permeability. The target compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine demonstrates a distinct physicochemical profile compared to the shorter-chained analog (S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine. The target compound's higher cLogP of 0.4 versus 0.07 indicates it is approximately 6.7 times more lipophilic. Simultaneously, its higher TPSA of 43.8 Ų compared to 29.8 Ų for the analog suggests a different hydrogen-bonding capacity. These combined differences predict altered pharmacokinetic behavior, particularly in membrane permeability, providing a clear rationale for selecting the propan-2-amine derivative to explore distinct property spaces.

Drug Discovery Medicinal Chemistry ADME Prediction

Quantified Boiling Point Elevation: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine vs. Pyrazole Core Isomer

Physical property data is crucial for planning synthesis, work-up, and purification. The target compound, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1), has a predicted boiling point of 257.3 ± 25.0 °C . This is substantially higher than the 214.7 ± 25.0 °C predicted for its structural isomer, (S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 1567929-04-7) . This 42.6 °C increase in boiling point directly correlates to the additional methylene group in the side chain, which increases molecular weight and intermolecular van der Waals forces. This quantifiable difference dictates distinct requirements for distillation and solvent removal during experimental workup.

Synthetic Chemistry Process Development Purification

Differential Molecular Size and Its Impact on Steric Bulk in Chemical Space Exploration

The size and shape of a building block, as indicated by molecular weight and atom count, directly influences the steric bulk it introduces into a final molecule. 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (MW: 153.22 g/mol, 11 heavy atoms) [1] provides a quantifiably larger steric footprint than the analogous (S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (MW: 139.20 g/mol, 10 heavy atoms) . This 14.02 g/mol difference in molecular weight and the addition of one heavy atom correspond to an increase in the molecule's spatial occupation. This is a critical consideration in lead optimization programs where subtle changes in steric bulk can dramatically alter target binding or off-target activity profiles.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Targeted Research Applications for 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1)


Fine-Tuning Lipophilicity in Lead Optimization Campaigns

Medicinal chemists can utilize 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1006357-26-1) as a strategic replacement for shorter-chain analogs to deliberately increase the lipophilicity (cLogP) of a lead compound by approximately 0.33 log units . This targeted modification, grounded in the compound's specific physicochemical properties, allows for the systematic exploration of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile, particularly for improving membrane permeability or adjusting metabolic stability without introducing a new chemical scaffold.

Synthesis of Novel Chemical Probes for Target Validation

The unique combination of a primary amine handle and a 1,3-dimethylpyrazole core makes this compound an ideal building block for creating chemical probes . Its amine group is readily functionalized for conjugation to affinity tags (e.g., biotin) or fluorescent reporters, while the pyrazole moiety can engage in key interactions with a biological target. The defined molecular size and lipophilicity of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine distinguish it from smaller analogs, offering a distinct set of properties for designing probes with optimal cell permeability and target engagement characteristics .

Process Chemistry Development Requiring Specific Boiling Point Ranges

In process development and scale-up chemistry, the 42.6 °C higher boiling point of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine compared to its ethan-1-amine analog is a critical selection factor. This property simplifies purification by allowing for more aggressive solvent removal from the less volatile product, or facilitates selective distillation when present in a mixture with lower-boiling components. This tangible physical property difference reduces purification complexity and cost, making it the preferred choice for multi-step synthetic sequences where such a boiling point is advantageous.

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